1-Adamantaneacetyl chloride

Descripción

BenchChem offers high-quality 1-Adamantaneacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Adamantaneacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

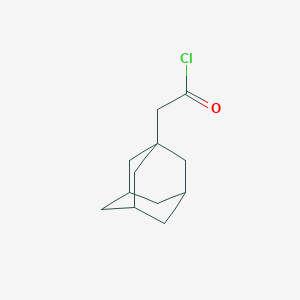

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-adamantyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQSEJBREPQBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378137 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19835-38-2 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Adamantaneacetyl Chloride (CAS No. 19835-38-2)

A Core Component for Innovative Drug Design and Synthesis

This technical guide offers a comprehensive overview of 1-Adamantaneacetyl chloride, a key synthetic intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical characteristics, synthesis protocols, reactivity, and significant applications in medicinal chemistry, with a focus on its role in creating novel therapeutics.

Physicochemical Properties

1-Adamantaneacetyl chloride is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its distinctive three-dimensional adamantane cage structure is a highly sought-after feature in medicinal chemistry for its ability to confer favorable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, to drug candidates.[1]

Table 1: Physicochemical Data of 1-Adamantaneacetyl Chloride

| Property | Value | Source(s) |

| CAS Number | 19835-38-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₇ClO | [1][2][3][4][5][6][7] |

| Molecular Weight | 212.72 g/mol | [1][2][3][4][7] |

| Boiling Point | 281.1 °C at 760 mmHg; 110-111 °C at 2 Torr | [2][3][4][8][9] |

| Density | ~1.2 g/cm³ | [2][3][4][8][9] |

| Flash Point | 126 °C | [2][3][4][8][9] |

| InChI Key | HLQSEJBREPQBRW-UHFFFAOYSA-N | [6] |

Synthesis and Reactivity

The standard synthesis of 1-Adamantaneacetyl chloride involves the conversion of 1-adamantaneacetic acid using a chlorinating agent.[1] Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to its effectiveness and the convenient removal of byproducts.[1][10]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol outlines the laboratory-scale synthesis of 1-Adamantaneacetyl chloride from 1-adamantaneacetic acid.

Materials:

-

1-Adamantaneacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-adamantaneacetic acid in an anhydrous solvent within a round-bottom flask, slowly add an excess of thionyl chloride at room temperature.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 1-Adamantaneacetyl chloride can be purified by vacuum distillation.[1]

Caption: Synthesis of 1-Adamantaneacetyl Chloride.

The reactivity of 1-Adamantaneacetyl chloride is dominated by the electrophilic nature of its acyl chloride group.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding esters and amides.[1] This reactivity makes it an invaluable tool for introducing the bulky and lipophilic adamantane moiety into diverse molecular scaffolds.[1]

Applications in Drug Development

The adamantane core is a well-established pharmacophore that can enhance the drug-like properties of a molecule, including its bioavailability and ability to penetrate the blood-brain barrier.[1] Consequently, 1-Adamantaneacetyl chloride is a vital starting material for the synthesis of a variety of therapeutic agents, including antiviral and antitumor compounds.[1]

Drug Discovery Workflow

The use of 1-Adamantaneacetyl chloride in drug discovery typically follows a structured workflow, from initial synthesis to the identification of a drug candidate.

Caption: Drug Discovery and Development Workflow.

A notable application of this compound is in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[4] The adamantane group can effectively occupy a hydrophobic pocket in the enzyme's active site, leading to potent inhibition.

Inhibition of 11β-HSD1 Signaling Pathway

The mechanism of action for adamantane-based inhibitors often involves blocking the conversion of cortisone to the active glucocorticoid cortisol.

Caption: Inhibition of the 11β-HSD1 Pathway.

Furthermore, adamantane derivatives are utilized in creating advanced drug delivery systems, such as liposomes and cyclodextrin complexes, to improve the targeting and efficacy of therapeutic agents.[11]

Safety and Handling

1-Adamantaneacetyl chloride is classified as an irritant and is corrosive.[5][9] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The compound reacts with water and moisture, so it must be stored in a cool, dry place.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation.[6] |

| H319 | Causes serious eye irritation.[6] | |

| H335 | May cause respiratory irritation.[6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12][13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12][13] |

References

- 1. Buy 1-Adamantaneacetyl chloride | 19835-38-2 [smolecule.com]

- 2. Adamantan-1-ylacetyl chloride | CAS#:19835-38-2 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 1-ADAMANTANEACETYL CHLORIDE CAS#: 19835-38-2 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Adamantaneacetyl Chloride | 19835-38-2 [sigmaaldrich.com]

- 7. 1-Adamantaneacetyl chloride | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 19835-38-2 CAS MSDS (1-ADAMANTANEACETYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 12. geneseo.edu [geneseo.edu]

- 13. chemos.de [chemos.de]

An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantaneacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Adamantaneacetyl chloride, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical identity, physical characteristics, and reactivity, supported by experimental protocols and mechanistic diagrams to facilitate its application in research and development.

Chemical Identity and Physicochemical Properties

1-Adamantaneacetyl chloride, with the CAS number 19835-38-2, is a derivative of adamantane, a bulky, rigid, and lipophilic cage-like hydrocarbon.[1] The presence of the adamantyl group imparts unique properties to molecules, often enhancing their thermal stability and influencing their biological activity. The acetyl chloride moiety makes it a reactive acylating agent.[1]

Molecular Structure and Properties

The fundamental properties of 1-Adamantaneacetyl chloride are summarized in the table below. It is typically a colorless liquid with a pungent odor.[2] While a specific melting point is not widely reported, its description as an oil in synthesis protocols suggests a melting point below ambient temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇ClO | [1][3][4] |

| Molecular Weight | 212.71 g/mol | [1][3] |

| Appearance | Colorless liquid, pungent odor | [2] |

| Boiling Point | 110-111 °C at 2 Torr281.1 °C at 760 mmHg | [5][4] |

| Density | 1.179 g/cm³ | [4][5] |

| Solubility | Sparingly soluble in water | [2] |

| Refractive Index | 1.537 | [4] |

| Flash Point | 126 °C | [4][5] |

Synthesis and Reactivity

1-Adamantaneacetyl chloride is a valuable reagent in organic synthesis due to the stable adamantane core and the reactive acetyl chloride group.[1] This combination allows for the introduction of the bulky adamantyl moiety into various molecular scaffolds.[1]

Synthesis

The most common method for the synthesis of 1-Adamantaneacetyl chloride is the reaction of 1-adamantaneacetic acid with thionyl chloride (SOCl₂).[1]

Experimental Protocol: Synthesis from 1-Adamantaneacetic Acid

-

Materials: 1-adamantaneacetic acid, thionyl chloride.

-

Procedure: A mixture of 15 g of 1-adamantyl acetic acid and 40 ml of thionyl chloride is allowed to stand for 16 hours at room temperature.

-

Work-up: The excess thionyl chloride is then removed by evaporation under reduced pressure at 60 °C, affording 1-adamantaneacetyl chloride as an oil.

Diagram of the Synthesis of 1-Adamantaneacetyl Chloride

Caption: Synthesis of 1-Adamantaneacetyl chloride from 1-adamantaneacetic acid.

Reactivity

The primary reactivity of 1-Adamantaneacetyl chloride stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This leads to two main classes of reactions: nucleophilic acyl substitution and Friedel-Crafts acylation.

1-Adamantaneacetyl chloride readily reacts with various nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.[1]

General Mechanism of Nucleophilic Acyl Substitution

References

An In-Depth Technical Guide to 1-Adamantaneacetyl Chloride

This guide provides a comprehensive overview of 1-adamantaneacetyl chloride, a key reagent in synthetic organic chemistry and drug discovery. It details the compound's core chemical properties, synthesis protocols, and primary applications, with a focus on its utility for researchers in the pharmaceutical and chemical sciences.

Core Chemical Data

1-Adamantaneacetyl chloride is a derivative of adamantane, characterized by a rigid, tricyclic cage structure attached to an acetyl chloride functional group. This unique structure imparts notable physical and chemical properties.

| Property | Data | Citations |

| Molecular Formula | C₁₂H₁₇ClO | [1][2][3][4][5] |

| Molecular Weight | 212.71 g/mol | [1][6] |

| IUPAC Name | 2-(1-adamantyl)acetyl chloride | [1][6] |

| CAS Number | 19835-38-2 | [1][2][3][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 110-111 °C at 2 Torr | [5] |

| Density | ~1.179 g/cm³ | [3][5] |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | [1][3][6] |

Synthesis and Experimental Protocols

The most common and established method for synthesizing 1-adamantaneacetyl chloride is through the reaction of 1-adamantaneacetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][7]

Experimental Protocol: Synthesis via Thionyl Chloride

Objective: To synthesize 1-adamantaneacetyl chloride from 1-adamantaneacetic acid.

Materials:

-

1-Adamantaneacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)[8]

-

Catalyst (optional, e.g., N,N-dimethylformamide (DMF) or pyridine)[1]

-

Reaction flask with reflux condenser and gas outlet

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1-adamantaneacetic acid in the chosen anhydrous solvent.[8]

-

Slowly add an excess of thionyl chloride (typically 1.2-1.5 equivalents) to the suspension at room temperature. For larger scales, gradual addition is crucial to control the exothermic reaction.[1]

-

If a catalyst is used, a catalytic amount of DMF or pyridine can be added to accelerate the reaction.[1]

-

Heat the reaction mixture to reflux (a common temperature is 70–80°C) and maintain for several hours (e.g., 8 hours) until the reaction is complete, which can be monitored by the cessation of gas (HCl and SO₂) evolution.[1][8]

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. This can be done via rotary evaporation or azeotropic distillation with toluene.[7][8]

-

The crude 1-adamantaneacetyl chloride product is then purified, typically by high-vacuum fractional distillation (e.g., at 0.1–1 mmHg and 80–90°C) to yield the pure compound as an oil or liquid.[1]

Chemical Reactivity and Applications

Due to the highly electrophilic nature of its carbonyl carbon, 1-adamantaneacetyl chloride is a potent acylating agent.[1] It readily participates in nucleophilic acyl substitution reactions.

Key Reactions:

-

Acylation: It reacts with nucleophiles such as alcohols, amines, and phenols to form the corresponding esters and amides, thereby introducing the bulky and lipophilic adamantane moiety into other molecules.[1]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings to produce adamantyl aryl ketones.[1]

Applications in Research and Drug Development:

The adamantane cage is a valued pharmacophore in medicinal chemistry due to its rigidity, metabolic stability, and lipophilicity, which can enhance a drug's pharmacokinetic properties, such as bioavailability and penetration of the blood-brain barrier.[1][9]

-

Pharmaceutical Intermediate: 1-Adamantaneacetyl chloride serves as a crucial building block for incorporating the adamantane group into new drug candidates, including potential antiviral and antitumor agents.[1][2]

-

Enzyme Inhibition: The compound itself is a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism, making it a subject of interest for therapies targeting metabolic syndrome.[1][4]

-

Drug Delivery Systems: Adamantane derivatives are used to develop drug delivery systems, and this reagent can be employed to attach the adamantane moiety as a molecular anchor.[1][10]

-

Material Science: The rigid and stable nature of the adamantane structure makes it a useful component in the synthesis of novel polymers and materials with specific properties.[1]

References

- 1. Buy 1-Adamantaneacetyl chloride | 19835-38-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. 1-ADAMANTANEACETYL CHLORIDE | 19835-38-2 [chemicalbook.com]

- 5. 19835-38-2 CAS MSDS (1-ADAMANTANEACETYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Adamantaneacetyl chloride | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 9. benchchem.com [benchchem.com]

- 10. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

Navigating the Spectroscopic Landscape of 1-Adamantaneacetyl Chloride: A Technical Guide to ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Adamantaneacetyl chloride. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data, analysis of closely related analogues, and standardized experimental protocols. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of adamantane-based compounds in drug development and materials science.

Molecular Structure and Atom Labeling

1-Adamantaneacetyl chloride (C₁₂H₁₇ClO) possesses a unique cage-like adamantane core attached to an acetyl chloride moiety.[1][2] The rigid, symmetric structure of the adamantane group gives rise to a characteristic and relatively simple NMR spectrum, despite the presence of numerous protons and carbons. For clarity in the following spectral analysis, the atoms are labeled as depicted in the diagram below.

Figure 1. Structure of 1-Adamantaneacetyl chloride with atom labeling for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 1-Adamantaneacetyl chloride. These predictions are based on established substituent effects and analysis of the experimental data for analogous compounds.

Table 1: Predicted ¹H NMR Data for 1-Adamantaneacetyl Chloride (in CDCl₃)

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hγ (on C3, C5, C7) | ~1.65 | Broad Singlet | 6H |

| Hδ (on C8, C9, C10) | ~1.75 | Broad Singlet | 3H |

| Hβ (on C2, C4, C6) | ~2.00 | Broad Singlet | 6H |

| Hα (on C11) | ~2.90 | Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for 1-Adamantaneacetyl Chloride (in CDCl₃)

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| Cδ (C8, C9, C10) | ~28.5 |

| Cβ (C2, C4, C6) | ~36.5 |

| Cγ (C3, C5, C7) | ~40.0 |

| Cα (C1) | ~32.0 |

| C11 (CH₂) | ~53.0 |

| C12 (C=O) | ~173.0 |

Analysis of Analogous Compounds

To substantiate the predicted values, experimental data for 1-adamantanecarbonyl chloride and 1-chloroadamantane are provided. These compounds represent the core adamantane structure with closely related functional groups.

Table 3: Experimental NMR Data for 1-Adamantanecarbonyl Chloride (in CCl₄/CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 1.70-2.10 (m, 15H) |

| ¹³C NMR | 27.8, 36.1, 38.9, 47.9, 177.5 |

Note: Specific peak assignments for 1-adamantanecarbonyl chloride are not fully detailed in the source literature. The ¹H spectrum shows overlapping multiplets for the adamantane protons. The key difference in the ¹³C spectrum compared to 1-adamantaneacetyl chloride is the absence of the methylene carbon (C11) and the direct attachment of the carbonyl carbon to the adamantane cage, shifting it significantly downfield.

Table 4: Experimental NMR Data for 1-Chloroadamantane (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 1.70 (m, 6H), 2.15 (m, 9H) |

| ¹³C NMR | 31.5, 35.6, 47.7, 68.5 |

Note: The ¹³C spectrum of 1-chloroadamantane shows the effect of the electron-withdrawing chlorine atom directly on the adamantane cage, with the carbon attached to the chlorine (C1) appearing at ~68.5 ppm. This helps in predicting the shifts of the adamantane carbons in the target molecule.

Experimental Protocols

Acquiring high-quality NMR spectra for a reactive compound like 1-adamantaneacetyl chloride requires careful sample preparation and instrument setup. The following is a generalized protocol.

Sample Preparation

-

Drying: Ensure the compound is free from residual solvents and water. Dry the sample under high vacuum.

-

Solvent Selection: Use a dry, deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but care must be taken as it can be slightly acidic. For highly sensitive substrates, benzene-d₆ or carbon tetrachloride (with a lock solvent) can be used.[3] Acyl chlorides are reactive, so the solvent must be anhydrous to prevent hydrolysis.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to reduce acquisition time.[4]

-

Transfer: Dissolve the sample in the chosen solvent in a clean, dry vial. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Sealing: Cap the NMR tube securely to prevent atmospheric moisture from entering. For long-term storage or sensitive experiments, flame-sealing the tube may be necessary.

NMR Data Acquisition

-

Instrumentation: Spectra can be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C.[6]

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or zgig) is used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required, taking from 20 minutes to several hours.

-

-

Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

Experimental and Data Analysis Workflow

The process from sample preparation to final spectral analysis follows a structured workflow, as illustrated below.

Figure 2. General workflow for NMR sample preparation, data acquisition, and analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Adamantaneacetyl chloride | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Characteristic Infrared (IR) Stretching Frequency of 1-Adamantaneacetyl Chloride

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the characteristic infrared (IR) stretching frequency of the carbonyl group in 1-Adamantaneacetyl chloride. This document outlines the fundamental principles governing carbonyl absorption frequencies, presents comparative data, and includes a standardized experimental protocol for spectral acquisition.

Introduction to Carbonyl Group Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The carbonyl (C=O) group provides one of the most distinct and intense absorption bands in an IR spectrum, making it an invaluable diagnostic tool. The precise frequency of the C=O stretching vibration is highly sensitive to the electronic and structural environment of the carbonyl group.

1-Adamantaneacetyl chloride (2-(1-adamantyl)acetyl chloride) is a key synthetic intermediate used to introduce the bulky, lipophilic adamantane cage into various molecular scaffolds, a common strategy in medicinal chemistry to improve pharmacokinetic properties.[1] Accurate characterization of this reagent, including its IR spectral properties, is crucial for reaction monitoring and quality control.

Factors Influencing Carbonyl Stretching Frequency

The position of the C=O stretching band, typically found between 1650 and 1850 cm⁻¹, is primarily dictated by two opposing electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect: Electron-withdrawing groups attached to the carbonyl carbon pull electron density away from it, strengthening and shortening the C=O double bond. This results in a higher force constant for the bond, shifting the stretching frequency to a higher wavenumber (a "blueshift"). Halogens, such as the chlorine atom in an acyl chloride, are strongly electron-withdrawing and exert a significant inductive effect.[2]

-

Resonance Effect (Conjugation): When the carbonyl group is conjugated with a π-system (e.g., a double bond or an aromatic ring), delocalization of π-electrons reduces the double bond character of the C=O bond.[3] This weakens and lengthens the bond, lowering its force constant and shifting the absorption to a lower wavenumber (a "redshift").

Characteristic IR Frequency of Acyl Chlorides

Acyl chlorides (R-CO-Cl) consistently exhibit a C=O stretching frequency at the high end of the carbonyl region. The potent inductive effect of the highly electronegative chlorine atom dominates, leading to a significant increase in the C=O bond order. For typical saturated, aliphatic acyl chlorides, this absorption appears in the range of 1775–1815 cm⁻¹ .[2][4] For instance, the simple acyl chloride, acetyl chloride, has a characteristic absorption near 1810 cm⁻¹.[2]

In the case of 1-Adamantaneacetyl chloride , the carbonyl group is attached to a methylene group (-CH₂-), which is then connected to the adamantane cage. The adamantane moiety is a bulky, saturated, tricyclic aliphatic group. Crucially, it is non-conjugated. Therefore, it does not provide any resonance effect to lower the carbonyl frequency. Its influence is primarily a weak, electron-donating inductive effect, similar to other alkyl groups.

Given these factors, the C=O stretching frequency of 1-Adamantaneacetyl chloride is expected to be governed almost entirely by the powerful inductive effect of the chlorine atom. Consequently, its absorption should fall squarely within the established range for simple, non-conjugated aliphatic acyl chlorides.

Data Presentation: Comparative Carbonyl Frequencies

To contextualize the expected frequency for 1-Adamantaneacetyl chloride, the following table summarizes the characteristic C=O stretching absorptions for various carbonyl-containing compounds.

| Compound Class | Example Structure | Dominant Electronic Effect | Characteristic C=O Frequency (cm⁻¹) |

| Aliphatic Ketone | Acetone | Alkyl Inductive (Weak) | ~1715[5] |

| Aliphatic Acyl Chloride | Acetyl Chloride | Chlorine Inductive (Strong) | ~1810[2] |

| Aliphatic Acyl Chloride | 1-Adamantaneacetyl Chloride | Chlorine Inductive (Strong) | ~1800 ± 15 (Expected) [6] |

| Aromatic Acyl Chloride | Benzoyl Chloride | Chlorine Inductive & Phenyl Resonance | ~1770[2] |

Visualization of Electronic Influences

The following diagram illustrates the key structural features and electronic effects that determine the high-frequency C=O stretch in 1-Adamantaneacetyl chloride.

Caption: Electronic effects governing the C=O frequency in 1-Adamantaneacetyl chloride.

Experimental Protocol: FTIR Spectroscopy

The following protocol details a standard procedure for acquiring the IR spectrum of a liquid sample like 1-Adamantaneacetyl chloride using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-resolution infrared spectrum of 1-Adamantaneacetyl chloride.

Materials and Equipment:

-

FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS5, PerkinElmer Spectrum Two)

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

-

Sample of 1-Adamantaneacetyl chloride

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Ensure the ATR crystal surface is clean. If necessary, clean it by wiping gently with a lint-free wipe dampened with isopropanol, followed by a dry wipe.

-

-

Background Spectrum Acquisition:

-

Open the instrument control software.

-

Select the spectral acquisition parameters. Recommended settings:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (for good signal-to-noise ratio)

-

-

With the clean, empty ATR crystal, initiate a "background" or "reference" scan. The software will acquire a spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette, carefully place 1-2 drops of 1-Adamantaneacetyl chloride directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.

-

Caution: Acyl chlorides are corrosive and react with moisture. This step should be performed efficiently in a fume hood.

-

-

Sample Spectrum Acquisition:

-

Initiate the "sample" scan using the same parameters as the background scan.

-

The software will acquire the spectrum, perform the Fourier transform, and ratio the result against the stored background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Examine the resulting spectrum. The y-axis should be in % Transmittance or Absorbance, and the x-axis in wavenumbers (cm⁻¹).

-

Use the software's peak-picking tool to identify the exact wavenumber of the most intense absorption band in the 1850-1750 cm⁻¹ region. This corresponds to the C=O stretching frequency.

-

Label other significant peaks corresponding to C-H stretches (~2850-2950 cm⁻¹) and other fingerprint region absorptions.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal immediately after the measurement. Use a lint-free wipe to absorb the bulk of the sample, followed by cleaning with a wipe dampened with isopropanol. Perform a final wipe with a dry, clean cloth.

-

Run a clean-check scan to ensure no sample residue remains.

-

Conclusion

The characteristic IR stretching frequency of the carbonyl group in 1-Adamantaneacetyl chloride is predicted to be in the range of 1800 ± 15 cm⁻¹ . This high-frequency absorption is a direct consequence of the strong inductive electron withdrawal by the chlorine atom, which significantly increases the double bond character of the C=O bond. The presence of the bulky, saturated adamantane group does not introduce any conjugative effects that would lower this frequency. Therefore, its IR spectrum is expected to be characteristic of a simple, non-conjugated aliphatic acyl chloride. This makes IR spectroscopy an effective and straightforward method for confirming the presence of the acyl chloride functional group in this valuable synthetic reagent.

References

- 1. Buy 1-Adamantaneacetyl chloride | 19835-38-2 [smolecule.com]

- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

The Adamantane Cage Unlocked: A Technical Guide to Mass Spectrometry Fragmentation Patterns

For Researchers, Scientists, and Drug Development Professionals

Adamantane and its derivatives represent a unique class of saturated polycyclic hydrocarbons with a rigid, diamondoid structure. This distinct conformation imparts remarkable thermal and chemical stability, making the adamantane scaffold a valuable pharmacophore in drug discovery and a versatile building block in materials science. Understanding the behavior of these molecules under mass spectrometric analysis, particularly their fragmentation patterns, is crucial for their identification, structural elucidation, and metabolic profiling. This technical guide provides an in-depth exploration of the core fragmentation pathways of adamantane compounds under electron ionization (EI) mass spectrometry, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate the underlying principles.

Core Fragmentation of the Adamantane Scaffold

Upon electron ionization, adamantane (C₁₀H₁₆) undergoes a series of characteristic fragmentation events. The molecular ion (M⁺•) is typically observed at a mass-to-charge ratio (m/z) of 136. However, the most prominent peak in the spectrum is often not the molecular ion, but rather the adamantyl cation formed by the loss of a hydrogen radical. This stability of the tertiary carbocation at the bridgehead position is a driving force in the fragmentation of the adamantane core.

Subsequent fragmentation involves the cleavage of the cage structure, leading to the formation of smaller, often aromatic, ions. The presence of substituents on the adamantane nucleus significantly influences the fragmentation pathways, providing valuable clues to the substituent's nature and position.

Quantitative Fragmentation Data

The following tables summarize the major fragment ions observed in the electron ionization mass spectra of adamantane and two of its common derivatives. The relative intensities are provided to facilitate comparison and aid in spectral interpretation.

Table 1: Key Mass Fragments of Adamantane (C₁₀H₁₆)

| m/z | Proposed Fragment | Relative Intensity (%) | Notes |

| 136 | [C₁₀H₁₆]⁺• (M⁺•) | ~20 | Molecular ion |

| 135 | [C₁₀H₁₅]⁺ | 100 | Adamantyl cation; often the base peak due to loss of H•[1][2] |

| 107 | [C₈H₁₁]⁺ | ~15 | Result of adamantane cage fragmentation |

| 93 | [C₇H₉]⁺ | ~45 | Result of adamantane cage fragmentation[1][2] |

| 91 | [C₇H₇]⁺ | ~30 | Likely tropylium or benzylium ion, formed through cage rearrangement[1][3] |

| 79 | [C₆H₇]⁺ | ~35 | Further fragmentation of the adamantane cage[1][2] |

| 77 | [C₆H₅]⁺ | ~20 | Phenyl cation, indicating significant rearrangement[1] |

Table 2: Key Mass Fragments of 1-Adamantanol (C₁₀H₁₆O)

| m/z | Proposed Fragment | Relative Intensity (%) | Notes |

| 152 | [C₁₀H₁₆O]⁺• (M⁺•) | ~5 | Weak or absent molecular ion |

| 135 | [C₁₀H₁₅]⁺ | ~5 | Loss of •OH radical |

| 134 | [C₁₀H₁₄]⁺• | ~100 | Base peak, resulting from the loss of H₂O[3] |

| 95 | [C₇H₁₁]⁺ | ~30 | Fragmentation of the adamantane core |

| 94 | [C₇H₁₀]⁺• | ~40 | Further fragmentation |

| 79 | [C₆H₇]⁺ | ~25 | Fragmentation of the adamantane core |

Table 3: Key Mass Fragments of 1-Bromoadamantane (C₁₀H₁₅Br)

| m/z | Proposed Fragment | Relative Intensity (%) | Notes |

| 216 | [C₁₀H₁₅⁸¹Br]⁺• (M+2)⁺• | ~25 | Isotopic peak of the molecular ion due to ⁸¹Br[2] |

| 214 | [C₁₀H₁₅⁷⁹Br]⁺• (M⁺•) | ~25 | Molecular ion with ⁷⁹Br[2] |

| 135 | [C₁₀H₁₅]⁺ | 100 | Adamantyl cation; base peak formed by the facile cleavage of the C-Br bond[2] |

| 93 | [C₇H₉]⁺ | ~40 | Result of adamantane cage fragmentation[2] |

| 79 | [C₆H₇]⁺ | ~35 | Further fragmentation of the adamantane cage[2] |

Visualizing Fragmentation Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathway of the adamantane core and a typical experimental workflow for the analysis of adamantane compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

A generalized protocol for the analysis of adamantane compounds by GC-MS is provided below. This protocol may require optimization depending on the specific instrumentation and the nature of the adamantane derivative being analyzed.

1. Sample Preparation

-

Standard Preparation: Accurately weigh approximately 1 mg of the adamantane standard and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to create a 1 mg/mL stock solution.[4] Perform serial dilutions as necessary to achieve a final concentration of approximately 10 µg/mL.[4]

-

Derivatization (for polar compounds): For adamantane derivatives containing polar functional groups such as hydroxyl or amine, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[5][6]

-

Silylation (for hydroxyl groups): To a dried sample (approximately 1 mg), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.[6] Heat the mixture at 60-70°C for 30 minutes.[6] Cool to room temperature before injection.

-

Acylation (for amine groups): To a dried sample, add an excess of an acylating agent like trifluoroacetic anhydride (TFAA) in an anhydrous solvent (e.g., ethyl acetate).[5] Cap the vial and heat at 60-70°C for 15-30 minutes.[5] After cooling, the excess reagent can be removed under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent for GC-MS analysis.[5]

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or mid-polarity capillary column is generally suitable. An HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a common choice.[6]

-

Inlet Temperature: 250°C.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.[6] (This program should be optimized based on the volatility of the specific analyte.)

-

-

MSD Transfer Line Temperature: 280°C.[6]

-

Ion Source Temperature: 230°C.[6]

-

Quadrupole Temperature: 150°C.[6]

-

Mass Scan Range: m/z 40-500.[6]

3. Data Analysis

-

Identify the peaks in the total ion chromatogram (TIC).

-

Examine the mass spectrum for each peak.

-

Identify the molecular ion (if present) and characteristic fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST/Wiley) for compound identification.

-

Interpret the fragmentation pattern to confirm the structure of the adamantane compound, paying close attention to losses corresponding to substituents and the characteristic adamantane cage fragments.

This guide provides a foundational understanding of the mass spectrometric fragmentation of adamantane compounds. For novel derivatives, a detailed analysis of the fragmentation patterns in conjunction with other spectroscopic techniques is essential for unambiguous structure elucidation.

References

- 1. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Thermal Fortitude of a Caged Moiety: An In-depth Technical Guide to the Stability and Decomposition of 1-Adamantaneacetyl Chloride

For Immediate Release

The adamantane cage, a rigid, diamondoid hydrocarbon structure, is renowned for imparting enhanced thermal stability to molecules.[1] 1-Adamantaneacetyl chloride, which incorporates this stable core, is a valuable reagent in organic synthesis, prized for its ability to introduce the bulky and stable adamantyl group.[1] However, the presence of the reactive acyl chloride functional group introduces a potential point of thermal lability. Understanding the thermal behavior of this compound is crucial for optimizing reaction conditions, ensuring storage stability, and predicting potential degradation pathways.

Physicochemical Properties

A summary of the known physical and chemical properties of 1-adamantaneacetyl chloride is presented in Table 1. These properties provide a baseline for understanding the compound's behavior under various conditions.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₇ClO | [2][3] |

| Molecular Weight | 212.72 g/mol | [2][3] |

| Boiling Point | 281.1 °C at 760 mmHg | [3] |

| Flash Point | 126 °C | [3] |

| Density | 1.179 g/cm³ | [3] |

| Storage Temperature | 0-8 °C |

Experimental Protocols for Thermal Analysis

While specific data for 1-adamantaneacetyl chloride is absent from the literature, a standard approach to determining its thermal stability would involve the following well-established techniques:

-

Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For 1-adamantaneacetyl chloride, DSC would be employed to determine its melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition. A typical experimental setup would involve heating a small, hermetically sealed sample (to prevent volatilization and reaction with atmospheric moisture) at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This is a critical technique for determining the onset temperature of decomposition and the mass loss profile. For 1-adamantaneacetyl chloride, a TGA experiment would involve heating a sample at a controlled rate in an inert atmosphere and monitoring the percentage of mass loss. This would reveal the temperature range over which decomposition occurs and the amount of non-volatile residue, if any.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful analytical method is used to identify the volatile products of thermal decomposition. A sample of 1-adamantaneacetyl chloride would be rapidly heated to a specific decomposition temperature in an inert atmosphere (pyrolysis). The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This provides crucial information for elucidating the decomposition pathway.

The logical workflow for a comprehensive thermal stability analysis is depicted in the following diagram:

Predicted Thermal Decomposition Pathway

Based on the known reactivity of acyl chlorides and studies on related adamantane derivatives, a plausible thermal decomposition pathway for 1-adamantaneacetyl chloride can be proposed. A key reaction to consider is decarbonylation, the loss of a carbonyl group (CO). Research on the synthesis of 1,3-dichloro adamantane from 3-hydroxyadamantane-1-carboxylic acid using thionyl chloride has shown that the intermediate acyl chloride can undergo decarbonylation.[4]

In the absence of other reagents, the thermal decomposition of 1-adamantaneacetyl chloride is likely to proceed through a similar decarbonylation mechanism, potentially initiated by the cleavage of the C-C bond between the adamantane cage and the acetyl group, or through a concerted mechanism. The initial products would be 1-chloroadamantane and carbon monoxide. 1-Chloroadamantane itself possesses considerable thermal stability.

A proposed decomposition pathway is illustrated below:

It is important to note that acyl chlorides are highly reactive towards nucleophiles, including water.[5] The presence of moisture would lead to rapid hydrolysis, forming 1-adamantaneacetic acid and hydrochloric acid, a reaction that can occur at room temperature. Therefore, ensuring anhydrous conditions is paramount for the stability of 1-adamantaneacetyl chloride.

Conclusions and Future Work

While the adamantane core confers significant stability, the acyl chloride functionality makes 1-adamantaneacetyl chloride susceptible to thermal decomposition, likely via decarbonylation. The predicted primary decomposition products are 1-chloroadamantane and carbon monoxide. The compound's high reactivity with water also underscores the need for stringent anhydrous handling and storage conditions.

To provide a definitive and quantitative understanding of the thermal stability and decomposition of 1-adamantaneacetyl chloride, further experimental investigation is required. The application of DSC, TGA, and Py-GC-MS, as outlined in this guide, would yield the precise data necessary for a complete thermal profile. Such studies would be invaluable to the scientific community, particularly those working in medicinal chemistry and materials science where adamantane derivatives are of significant interest.

References

An In-depth Technical Guide to the Electronic Effects of the Adamantyl Group

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating the Adamantyl Group's Electronic Character

The adamantyl moiety, a rigid, cage-like hydrocarbon scaffold (C₁₀H₁₅), is a cornerstone in medicinal chemistry and materials science. Its prominent role is largely attributed to its unique steric and lipophilic properties. The adamantyl group's bulk can effectively shield parts of a molecule from metabolic degradation, enhance thermal stability, and control molecular conformation, making it an invaluable tool in drug design.[1][2]

While alkyl groups are classically defined as electron-donating through an inductive effect (+I), the precise electronic nature of the adamantyl group is a subject of nuanced discussion. This guide directly addresses the query of its "electron-withdrawing effects" by presenting quantitative data that characterizes its electronic properties. The evidence overwhelmingly classifies the 1-adamantyl group as a weak electron-donating group. This paper will present the empirical data, outline the experimental methods used to obtain it, and provide a detailed analysis of why its significant steric and lipophilic contributions are often the dominant factors in its applications, which can sometimes obscure its fundamental electronic character.

Quantitative Analysis of Electronic Effects

To objectively assess the electronic influence of the adamantyl group, we turn to established physical organic chemistry parameters: Hammett and Taft substituent constants, and the acidity constant (pKa) of its corresponding carboxylic acid.

Hammett and Taft Substituent Constants

Hammett (σ) and Taft (σ, Eₛ) constants are linear free-energy relationship parameters that quantify the electronic (inductive, field, resonance) and steric effects of substituents. A negative σ or σ value indicates a net electron-donating effect, while a positive value signifies an electron-withdrawing effect. The Eₛ value quantifies steric bulk, with more negative values indicating greater steric hindrance.

Table 1: Hammett and Taft Constants for Selected Substituents

| Substituent | Hammett Constant (σₚ) | Taft Polar Constant (σ*) | Taft Steric Constant (Eₛ) | Electronic Nature |

|---|---|---|---|---|

| 1-Adamantyl | -0.13[2] | -0.26 (estimated) | -2.19 (estimated) | Electron-Donating |

| H (Reference) | 0.00 | +0.49 | +1.24 | Neutral |

| Methyl (-CH₃) | -0.17 | 0.00 (Reference) | 0.00 | Electron-Donating |

| tert-Butyl (-C(CH₃)₃) | -0.20 | -0.30[3] | -1.54 to -2.78[4] | Electron-Donating |

| Nitro (-NO₂) | +0.78 | +3.9 (for CH₂NO₂) | - | Electron-Withdrawing |

| Methoxy (-OCH₃) | -0.27 | +1.81 (for CH₂OCH₃) | -0.55[4] | Electron-Donating (by resonance) |

Note: Experimental Taft constants for the 1-adamantyl group are not as commonly cited as for other alkyls. The values provided are estimated based on its known electronic and steric similarity to the tert-butyl group.

The data clearly shows that the 1-adamantyl group has a negative Hammett constant, categorizing it as an electron-donating group, comparable in electronic effect to other alkyl groups.

Acidity of 1-Adamantanecarboxylic Acid

The acidity (pKa) of a carboxylic acid is highly sensitive to the electronic nature of the attached substituent. Electron-donating groups destabilize the carboxylate anion, increasing the pKa (weakening the acid). Conversely, electron-withdrawing groups stabilize the conjugate base, decreasing the pKa (strengthening the acid).

Table 2: Comparison of pKa Values for Various Carboxylic Acids

| Carboxylic Acid | Structure | pKa at 25°C |

|---|---|---|

| Acetic Acid | CH₃COOH | 4.76 |

| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | 4.90[5] |

| 1-Adamantanecarboxylic Acid | C₁₀H₁₅COOH | ~5.0 (estimated) [6] |

| Pivalic Acid (Trimethylacetic Acid) | (CH₃)₃CCOOH | 5.01 - 5.03[1][7][8][9][10] |

The pKa of 1-adamantanecarboxylic acid is higher than that of acetic acid and cyclohexanecarboxylic acid, and very similar to that of pivalic acid.[6][7][8] This indicates that the 1-adamantyl group, like the tert-butyl group, is electron-donating, thereby decreasing the acidity of the carboxylic acid group compared to less substituted acids.

Experimental Protocols

The quantitative data presented above are derived from well-established experimental methodologies in physical organic chemistry.

Determination of Hammett Constants (σ)

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of quantitative structure-activity relationships.[11][12] The substituent constant (σ) is determined by measuring the equilibrium constant of a reaction for a substituted reactant (K) and comparing it to the reference reactant (K₀, where the substituent is hydrogen).

Workflow for Hammett Constant Determination:

-

Synthesis: A series of meta- or para-substituted benzoic acids are synthesized. For σₚ of the adamantyl group, 4-(1-adamantyl)benzoic acid would be required.

-

Equilibrium Measurement: The acid dissociation constant (Kₐ) for each synthesized acid is precisely measured in a standardized solvent (typically water at 25°C) using potentiometric titration or spectrophotometry.

-

Calculation: The Hammett constant is calculated using the formula: σ = log(Kₐ_substituted / Kₐ_benzoic_acid) The reaction constant (ρ) for the ionization of benzoic acids is defined as 1.[11]

Determination of Acidity Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Kₐ). A common and accurate method for its determination is potentiometric titration.

Workflow for pKa Determination:

-

Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Visualizations: Workflows and Concepts

Discussion: The Misconception of an Electron-Withdrawing Adamantyl Group

The quantitative data from Hammett constants and pKa values unequivocally demonstrate that the 1-adamantyl group is electron-donating. Why, then, might it be perceived as having electron-withdrawing characteristics? The answer lies in the overwhelming influence of its other physical properties, namely its steric bulk and lipophilicity.

-

Inductive Effect (+I): As a saturated hydrocarbon group, adamantyl donates electron density through the sigma bond network. This +I effect is responsible for the negative Hammett constant and the increased pKa of its corresponding carboxylic acid. This behavior is entirely consistent with other tertiary alkyl groups like tert-butyl.

-

Steric Dominance: The most defining feature of the adamantyl group is its rigid, bulky structure. This steric hindrance is often the primary determinant of its effect on a molecule's reactivity and biological activity. For example, it can physically block access of enzymes to a reactive site, dramatically increasing a drug's metabolic stability and half-life.[1][2] This powerful effect, which modulates reactivity, can be mistaken for an electronic one.

-

Lipophilicity and Pharmacokinetics: The adamantyl group is highly lipophilic, with a hydrophobic substituent constant (π) of approximately +3.1.[1] This property is frequently exploited in drug design to increase a compound's ability to cross cell membranes and the blood-brain barrier, thereby improving its absorption, distribution, and bioavailability.

In the context of drug development, the electronic contribution of the adamantyl group is often a minor consideration compared to the profound impact of its steric and lipophilic properties. The group is typically incorporated not to modulate the electronic density of a pharmacophore, but to anchor a molecule in a binding pocket, improve its pharmacokinetic profile, or protect it from metabolism.

Conclusion

For researchers, scientists, and drug development professionals, it is critical to recognize that the adamantyl group's utility is most often derived from its exceptional steric bulk and high lipophilicity. These properties are powerful tools for enhancing metabolic stability, modulating bioavailability, and imposing conformational constraints. While its weak electron-donating nature is an inherent property, it is rarely the primary driver for the adamantyl group's inclusion in molecular design. Therefore, a comprehensive understanding requires appreciating the dominance of its steric and hydrophobic character over its modest electronic contributions.

References

- 1. carla-hd.de [carla-hd.de]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. scribd.com [scribd.com]

- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 5. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Buy Pivalic acid | 75-98-9 [smolecule.com]

- 8. Pivalic Acid [drugfuture.com]

- 9. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pivalic acid | 75-98-9 [chemicalbook.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The 1-Adamantyl Moiety: A Technical Guide to Harnessing Steric Hindrance in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

The 1-adamantyl group, a rigid, cage-like hydrocarbon scaffold, is a cornerstone in modern medicinal chemistry and materials science. Its defining characteristic—significant steric bulk—provides a powerful tool to modulate reaction rates, enhance selectivity, and improve the pharmacokinetic profiles of drug candidates. This in-depth technical guide explores the profound impact of the 1-adamantyl moiety's steric hindrance on chemical reactions, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in leveraging this unique structural element.

The Quantitative Impact of Steric Bulk

The steric hindrance of a substituent can be quantified using various parameters. Two of the most common are the conformational A-value and the Taft steric parameter (Es). The A-value quantifies the energetic preference of a substituent to occupy the equatorial position on a cyclohexane ring, with larger values indicating greater steric bulk. The Taft Es parameter is derived from the rates of acid-catalyzed ester hydrolysis and provides a measure of the steric effect of a substituent on a reaction center. More negative Es values correspond to greater steric hindrance.

While a definitive A-value for the 1-adamantyl group is not commonly cited due to the rigidity of the adamantane cage making the cyclohexane chair-flipping analogy less direct, its steric demand is widely recognized to be substantial, often compared to or exceeding that of a tert-butyl group.

Table 1: Comparison of Taft Steric Parameters (Es) for Common Bulky Groups [1][2][3][4][5]

| Substituent | Taft Steric Parameter (Es) |

| Hydrogen (H) | 0.00 |

| Methyl (Me) | -1.24 |

| Ethyl (Et) | -1.31 |

| Isopropyl (i-Pr) | -1.71 |

| tert-Butyl (t-Bu) | -2.78 |

| 1-Adamantyl (Ad) | Highly Negative (estimated > -3.0) |

Note: The Es value for the 1-adamantyl group is not consistently reported in standard tables but is understood to be significantly more negative than that of the tert-butyl group based on comparative reactivity studies.

Logical Relationships: Steric Hindrance in Action

The profound impact of the 1-adamantyl group's steric bulk can be visualized in fundamental organic reactions.

Caption: Impact of steric hindrance on an SN2 reaction.

Case Study: Synthesis of a Sterically Encumbered Phosphine

The synthesis of tri(1-adamantyl)phosphine provides a compelling example of how extreme steric hindrance dictates reaction pathways. Traditional methods for preparing tertiary phosphines often fail due to the inability of the bulky adamantyl nucleophile to approach the phosphorus center. A successful synthesis circumvents this issue by employing a sequence of reactions that accommodate the steric demands of the adamantyl groups.

Experimental Protocol: Synthesis of Tri(1-adamantyl)phosphine[6][7]

Materials and Reagents:

-

Di-(1-adamantyl)phosphonium trifluoromethanesulfonate

-

1-Adamantyl acetate

-

Anhydrous dinitrogen

-

Ethanol

-

Diethyl ether

-

100 mL single-necked round-bottomed flask

-

Teflon-coated stir bar

-

Rubber septum

-

Schlenk manifold

-

Fritted glass funnel

Procedure:

-

A 100 mL single-necked round-bottomed flask equipped with a Teflon-coated stir bar is charged with di-(1-adamantyl)phosphonium trifluoromethanesulfonate (6.79 g, 15.0 mmol, 1 equiv) and 1-adamantyl acetate (3.21 g, 16.5 mmol, 1.1 equiv).

-

The flask is fitted with a rubber septum and connected to a Schlenk manifold. The vessel is evacuated and backfilled with anhydrous dinitrogen (3 cycles).

-

Stirring is initiated (500 rpm) at room temperature for 30 minutes.

-

The flask is opened to the air, and the suspended solid is immediately collected by vacuum filtration on a fritted glass funnel.

-

The filter cake is washed with ethanol (3 x 20 mL).

-

Air is drawn through the filter cake for 10 minutes.

-

The product is dried in vacuo to yield tri-(1-adamantyl)phosphine as a colorless amorphous solid.

The Role of Steric Hindrance in Drug Development: HIV-1 Protease Inhibition

In drug design, the steric bulk of the 1-adamantyl moiety is frequently exploited to enhance binding affinity and specificity for biological targets. A notable example is its incorporation into inhibitors of HIV-1 protease, a critical enzyme for viral replication. The adamantyl group can occupy hydrophobic pockets within the enzyme's active site, displacing water molecules and forming favorable van der Waals interactions. Its rigid structure and large volume can physically block the substrate from accessing the catalytic residues.

Caption: Mechanism of HIV-1 protease inhibition.

Experimental Workflow: Determining Enzyme Kinetic Parameters

A crucial step in the development of enzyme inhibitors is the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This workflow outlines the general procedure for an enzyme kinetic assay.

Caption: Workflow for enzyme kinetic analysis.

Conclusion

The 1-adamantyl moiety's pronounced steric hindrance is a multifaceted and powerful tool in the arsenal of synthetic and medicinal chemists. Its ability to sterically shield reaction centers, dictate reaction pathways, and enhance interactions with biological targets makes it an invaluable component in the design of novel molecules. By understanding and quantifying its steric influence, researchers can more effectively harness the unique properties of this diamondoid scaffold to achieve their synthetic and therapeutic goals.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Adamantaneacetyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Adamantaneacetyl chloride is a key intermediate in organic synthesis, particularly valued for introducing the bulky and rigid adamantane moiety into various molecular structures.[1][2] The adamantane cage imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable pharmacophore in drug discovery.[1] This compound serves as a reactive acylating agent, readily reacting with nucleophiles like alcohols, amines, and phenols to form corresponding esters and amides.[3] The most established and widely used method for its synthesis is the conversion of 1-adamantaneacetic acid using a chlorinating agent.[3] These application notes provide detailed protocols for the synthesis of 1-Adamantaneacetyl chloride from 1-adamantaneacetic acid using thionyl chloride or oxalyl chloride.

Principle of the Reaction: The synthesis involves the nucleophilic acyl substitution of the hydroxyl group (-OH) of the carboxylic acid (1-adamantaneacetic acid) with a chloride ion. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent for this transformation because they convert the hydroxyl group into a better leaving group.[4][5] In the case of thionyl chloride, the reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[4][6] The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification.[7] The reaction can be catalyzed by N,N-dimethylformamide (DMF), which forms a Vilsmeier reagent intermediate, accelerating the conversion.[3][8]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This is the most common method for preparing 1-adamantaneacetyl chloride.[3] The reaction can be performed at room temperature over an extended period or heated to reflux for a faster conversion.[3][9] Anhydrous conditions are crucial for success.[3]

Reagents and Materials:

-

1-Adamantaneacetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (optional, catalytic)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

High-vacuum distillation apparatus

Procedure A: Reaction at Room Temperature

-

In a dry round-bottom flask equipped with a magnetic stir bar and a gas outlet/drying tube, place 1-adamantaneacetic acid (e.g., 15 g).[9]

-

Under a fume hood, carefully add an excess of thionyl chloride (e.g., 40 mL).[9]

-

Allow the mixture to stand and stir at room temperature for 16 hours.[9]

-

Proceed to the Work-up and Purification step.

Procedure B: Reaction at Reflux (Accelerated)

-

In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1-adamantaneacetic acid in a suitable anhydrous solvent like toluene or use neat thionyl chloride.[10]

-

Carefully add a stoichiometric excess of thionyl chloride (SOCl₂).[3]

-

Add a catalytic amount of DMF (1-2 drops).[3]

-

Heat the reaction mixture to reflux (approximately 70–80°C) and stir for 2-8 hours.[3][10] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Proceed to the Work-up and Purification step.

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by evaporation under reduced pressure (a rotary evaporator is suitable).[9] For reactions in a solvent like toluene, the solvent can be removed as an azeotrope with the excess SOCl₂.[10]

-

The crude 1-adamantaneacetyl chloride is obtained, typically as an oil.[9]

-

For high purity, the product can be purified by high-vacuum fractional distillation (e.g., at 80–90°C under 0.1–1 mmHg).[3]

-

Alternatively, for pharmaceutical-grade material, recrystallization from an isopropanol-water mixture can be performed to achieve >99% purity.[3]

Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for this conversion, often used with a DMF catalyst in an inert solvent.[2][11] This method is advantageous as the byproducts, CO and CO₂, are gaseous.[5]

Reagents and Materials:

-

1-Adamantaneacetic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Drying tube or inert gas (N₂ or Ar) atmosphere

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1-adamantaneacetic acid in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred solution.[11]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction for 1-18 hours at room temperature.[2][11] Monitor the reaction by observing the cessation of gas evolution.

-

Upon completion, carefully evaporate the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation as described in Protocol 1.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocols.

| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Oxalyl Chloride) |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | DMF or Pyridine (optional)[3] | DMF (catalytic)[2] |

| Solvent | Neat or Anhydrous Toluene[9][10] | Anhydrous Dichloromethane (DCM)[2] |

| Temperature | Room Temperature or 70-80°C (Reflux)[3][9] | 0°C to Room Temperature[11] |

| Reaction Time | 2-16 hours[3][9] | 1-18 hours[2][11] |

| Typical Yield | ~89% (based on similar synthesis)[10] | High (Specific yield not cited) |

| Purification Method | High-Vacuum Distillation (80-90°C @ 0.1-1 mmHg) or Recrystallization[3] | High-Vacuum Distillation[3] |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.[6][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reactions evolve toxic and corrosive gases (HCl, SO₂, CO).[5][6] Ensure the reaction apparatus is equipped with a gas trap or vented properly into the fume hood.

-

Work under strictly anhydrous conditions as the reagents are moisture-sensitive.

Visualized Workflow

Caption: Experimental workflow for the synthesis of 1-Adamantaneacetyl chloride.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. Buy 1-Adamantaneacetyl chloride | 19835-38-2 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 11. Oxalyl Chloride [commonorganicchemistry.com]

Application Notes and Protocols for the Synthesis of 1-Adamantaneacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Adamantaneacetyl chloride from 1-Adamantaneacetic acid using thionyl chloride. This method is a standard and effective procedure for producing the acyl chloride, a versatile reagent in organic synthesis, particularly for the introduction of the adamantane moiety into various molecular scaffolds.

Introduction

1-Adamantaneacetyl chloride is a key building block in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the rigid and lipophilic adamantane cage. It serves as a crucial intermediate for the synthesis of various derivatives, including esters and amides, which have applications in drug development. The conversion of 1-Adamantaneacetic acid to its corresponding acyl chloride is most commonly achieved by reaction with thionyl chloride (SOCl₂), a highly effective chlorinating agent.[1][2] This protocol outlines the necessary steps, reagents, and conditions for this transformation, along with important safety considerations.

Chemical and Physical Data

A summary of the key quantitative data for the reactant, reagent, and product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| 1-Adamantaneacetic acid | C₁₂H₁₈O₂ | 194.27 | - | Starting material |

| Thionyl chloride | SOCl₂ | 118.97 | 74.6 | Reagent, toxic and water-reactive[3] |

| 1-Adamantaneacetyl chloride | C₁₂H₁₇ClO | 212.72[4][5] | 110-111 (at 2 Torr)[4] | Product, corrosive[6] |

Experimental Protocol

This section details two common methods for the synthesis of 1-Adamantaneacetyl chloride using thionyl chloride.

Method A: Room Temperature Reaction

This method is straightforward and proceeds under mild conditions.

Materials:

-

1-Adamantaneacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Gas outlet or bubbler to trap HCl and SO₂ gas

-

Rotary evaporator

Procedure:

-

In a dry reaction vessel, combine 15 g of 1-Adamantaneacetic acid with 40 ml of thionyl chloride.[7]

-

Stir the mixture at room temperature for 16 hours under a fume hood.[7] The reaction vessel should be equipped with a gas outlet leading to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases.

-

After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure at a temperature of 60°C.[7]

-

The resulting oily residue is the crude 1-Adamantaneacetyl chloride.[7] For many applications, this crude product is of sufficient purity. For higher purity, vacuum distillation can be performed.

Method B: Reflux Conditions

This method utilizes heating to accelerate the reaction rate.

Materials:

-

1-Adamantaneacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction vessel with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Gas outlet or bubbler

-

Rotary evaporator or distillation apparatus

Procedure:

-

Place 1-Adamantaneacetic acid in a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Under a fume hood, add a stoichiometric excess of thionyl chloride.

-

Attach a gas outlet to the top of the condenser leading to a gas trap.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for a period sufficient to ensure complete conversion, typically 1-3 hours.[1] The progress of the reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[1]

-

The crude 1-Adamantaneacetyl chloride can be further purified by vacuum distillation, which has been reported to yield up to 95% purity.[1]

Catalytic Acceleration: The reaction can be accelerated by the addition of a catalytic amount of dimethylformamide (DMF) or pyridine.[1] These catalysts work by forming reactive intermediates.

Safety Precautions

-

Thionyl chloride is toxic, corrosive, and reacts violently with water. [3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure that the reaction setup is properly vented to a gas trap.

-

1-Adamantaneacetyl chloride is corrosive and can cause skin and eye irritation.[6] Handle with care and appropriate PPE.

-

All glassware must be thoroughly dried before use to prevent the decomposition of thionyl chloride.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1-Adamantaneacetyl chloride.

Caption: Synthesis workflow for 1-Adamantaneacetyl chloride.

References

- 1. Buy 1-Adamantaneacetyl chloride | 19835-38-2 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 4. 1-ADAMANTANEACETYL CHLORIDE CAS#: 19835-38-2 [amp.chemicalbook.com]

- 5. 1-Adamantaneacetyl chloride | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

Application Notes and Protocols: Step-by-Step Friedel-Crafts Acylation using 1-Adamantaneacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction